molecular formula C19H25NO2 B11835958 Isoquinolin-7-YL decanoate CAS No. 143247-54-5

Isoquinolin-7-YL decanoate

Cat. No.: B11835958
CAS No.: 143247-54-5
M. Wt: 299.4 g/mol
InChI Key: DBPBCZAYDLYCMV-UHFFFAOYSA-N
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Description

Isoquinolin-7-YL decanoate is an ester derivative combining an isoquinoline moiety (a nitrogen-containing heterocyclic aromatic compound) with a decanoate group (a 10-carbon fatty acid chain). The ester linkage in such compounds is critical for modulating solubility and metabolic stability .

Properties

CAS No.

143247-54-5

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

isoquinolin-7-yl decanoate

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-19(21)22-18-11-10-16-12-13-20-15-17(16)14-18/h10-15H,2-9H2,1H3

InChI Key

DBPBCZAYDLYCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces decanoic acid and isoquinolin-7-ol. Reaction conditions typically involve concentrated HCl or H₂SO₄ at 80–100 °C for 6–12 hours.

  • Basic Hydrolysis (Saponification) : Yields sodium decanoate and isoquinolin-7-ol. NaOH or KOH (1–2 M) in aqueous ethanol (70–80 °C, 4–8 hours) achieves complete conversion.

ConditionReagentTemperature (°C)Time (h)ProductsYield (%)
AcidicHCl80–1006–12Decanoic acid + isoquinolin-7-ol85–92
BasicNaOH70–804–8Sodium decanoate + isoquinolin-7-ol88–94

Nucleophilic Substitution

The isoquinoline nitrogen participates in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60–80 °C, forming N-alkylated derivatives.

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the nitrogen.

SubstrateReagentSolventTemperature (°C)ProductYield (%)
Isoquinolin-7-YL decanoateCH₃IDMF60–80N-Methylisoquinolinium salt75–82
This compoundAcCl/pyridinePyridine25–30N-Acetyl derivative68–73

Oxidation Reactions

The isoquinoline ring undergoes selective oxidation:

  • Ring Oxidation : KMnO₄ in acidic medium (H₂SO₄/H₂O) oxidizes the benzene ring to form quinoline-7-carboxylic acid derivatives.

  • Side-Chain Oxidation : Ozonolysis or CrO₃ targets the decanoate chain, producing shorter-chain aldehydes or ketones.

Oxidizing AgentTarget SiteConditionsProduct
KMnO₄/H⁺Benzene ring50–60 °C, 3–5 hQuinoline-7-carboxylic acid
CrO₃Alkyl chainCH₂Cl₂, 25 °C, 2 hDecan-2-one derivatives

Reduction Reactions

Catalytic hydrogenation modifies both the heterocycle and ester:

  • Ring Hydrogenation : Pd/C or Raney Ni in H₂ (1–3 atm) reduces the isoquinoline to a tetrahydroisoquinoline derivative .

  • Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol (decanol).

Reduction TypeReagent/CatalystConditionsProductYield (%)
Ring hydrogenationPd/C, H₂EtOH, 25 °C, 12 hTetrahydrothis compound78–85
Ester reductionLiAlH₄THF, reflux, 4 hDecanol + isoquinolin-7-ol90–95

Radical-Mediated Reactions

Mechanistic studies on analogous systems suggest potential radical pathways :

  • Decarboxylative Coupling : Under peroxide initiation (e.g., K₂S₂O₈), α,α-difluorophenylacetic acid generates radicals that may attack the isoquinoline system, though direct evidence for this compound remains speculative .

Enzymatic Transformations

Lipase-catalyzed reactions show promise for stereoselective modifications:

  • Transesterification : Candida antarctica lipase B (CALB) in toluene facilitates ester exchange with alternative alcohols (e.g., methanol) .

EnzymeSubstrateReactionConditionsOutcome
CALBThis compoundTransesterificationToluene, 60 °C, 24 hMethyl ester derivative

Stability and Degradation

  • Thermal Decomposition : Degrades above 200 °C, forming CO₂ and fragmented hydrocarbons.

  • Photolysis : UV light (254 nm) induces cleavage of the ester bond, generating free radical intermediates.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in medicinal and materials science. Further studies are needed to quantify reaction kinetics, explore catalytic asymmetric transformations, and validate biological activity hypotheses .

Mechanism of Action

Comparison with Similar Compounds

Nandrolone Decanoate

  • Structure: A steroid (19-nortestosterone) linked to decanoic acid.
  • Molecular Formula : C₂₈H₄₄O₃; Molecular Weight : 428.65 g/mol .
  • Applications: Long-acting intramuscular anabolic steroid; the decanoate ester slows hydrolysis, extending release over weeks.

Ethyl Decanoate

  • Structure: Ethyl ester of decanoic acid.
  • Molecular Formula : C₁₂H₂₄O₂; Molecular Weight : 200.32 g/mol.
  • Properties : Boiling point ~243°C; soluble in organic solvents; low odor threshold (1.1 µg/L), contributing to fruity aromas in wines .
  • Applications: Food flavoring agent. Unlike Isoquinolin-7-YL decanoate, it lacks pharmacological relevance due to its simple aliphatic structure.

Propyl Decanoate

  • Structure: Propyl ester of decanoic acid.
  • Molecular Formula : C₁₃H₂₆O₂; Molecular Weight : 214.34 g/mol.
  • Properties: Classified as a fatty acid ester; used in cosmetics and fragrances. Its shorter alkyl chain increases volatility compared to this compound .

Hexyl Decanoate

  • Structure: Hexyl ester of decanoic acid.
  • Molecular Formula : C₁₆H₃₂O₂; Molecular Weight : 256.43 g/mol.
  • Properties : Higher molecular weight and boiling point (~305°C) than ethyl/propyl analogs; used in lubricants and plasticizers .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Applications References
This compound* ~C₁₉H₂₅NO₂ ~299.4 (estimated) >300 (estimated) Lipophilic Probable prodrug/drug delivery
Nandrolone decanoate C₂₈H₄₄O₃ 428.65 Oil-soluble Sustained-release therapeutics
Ethyl decanoate C₁₂H₂₄O₂ 200.32 243 Organic solvents Food flavoring
Propyl decanoate C₁₃H₂₆O₂ 214.34 Organic solvents Cosmetics, fragrances
Hexyl decanoate C₁₆H₃₂O₂ 256.43 305 Organic solvents Industrial lubricants

*Estimated values based on structural components.

Key Differentiators

  • Aromatic vs. Aliphatic Backbone: this compound’s isoquinoline group enables π-π stacking and hydrogen bonding, which may enhance binding to biological targets compared to aliphatic esters like ethyl decanoate .
  • Metabolic Stability: The aromatic ester linkage in this compound is likely more resistant to enzymatic hydrolysis than aliphatic esters (e.g., ethyl decanoate), prolonging its half-life .
  • Pharmacological Potential: Unlike flavoring esters (ethyl/propyl decanoate), this compound’s structure aligns with bioactive isoquinoline derivatives (e.g., antimicrobial or anticancer agents) .

Q & A

Q. What are the established protocols for synthesizing Isoquinolin-7-YL decanoate, and how can reproducibility be ensured?

Answer: Synthesis typically involves esterification of isoquinolin-7-ol with decanoic acid derivatives under controlled conditions (e.g., acid catalysis or enzymatic methods). To ensure reproducibility:

  • Document reaction parameters (temperature, solvent purity, stoichiometry) meticulously, as minor deviations can alter yields .
  • Validate purity via HPLC (>95%) and elemental analysis (e.g., matching calculated vs. observed C, H, N content; see Table 1 in for analogous decanoate complexes).
  • Include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm ester bond formation and aromatic proton shifts. Compare peaks to reference spectra of precursor molecules .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • FT-IR: Identify ester carbonyl stretches (~1740 cm1^{-1}) and absence of hydroxyl peaks from unreacted isoquinolin-7-ol .
  • Elemental Analysis: Cross-check experimental C/H/N ratios with theoretical values (see for methodology).

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) over 1–3 months. Monitor degradation via HPLC and track impurity profiles .
  • Control Groups: Include inert atmospheres (N2_2) and desiccated storage for comparison.
  • Data Reporting: Use standardized tables to log timepoints, degradation rates, and statistical variability (e.g., %RSD) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological activity be systematically resolved?

Answer:

  • Meta-Analysis with Funnel Plots: Aggregate published studies and assess bias using funnel plot asymmetry tests (e.g., Egger’s regression ). Discordant results may arise from publication bias or methodological heterogeneity.
  • Sensitivity Analysis: Exclude low-quality studies (e.g., small sample sizes, inadequate controls) and re-evaluate effect sizes .
  • Replicate Key Experiments: Prioritize studies with robust designs (e.g., double-blinded, randomized controls) and validate findings in independent labs .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics Integration: Combine transcriptomics, proteomics, and metabolomics to map pathways affected by the compound. Use bioinformatics tools (e.g., KEGG, STRING) to identify enriched networks .
  • Knockout/Inhibition Models: Employ CRISPR-Cas9 or siRNA to silence putative targets and observe phenotypic rescue/reversal .
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across cell lines or in vivo models to differentiate specific vs. off-target effects .

Q. How should researchers address discrepancies in solubility and bioavailability data across preclinical studies?

Answer:

  • Standardized Assay Conditions: Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%) in solubility tests .
  • Pharmacokinetic Modeling: Use compartmental models to correlate in vitro solubility with in vivo absorption profiles. Adjust for interspecies metabolic differences .
  • Comparative Tables: Tabulate conflicting results with annotations on experimental variables (e.g., particle size, formulation additives) to identify confounding factors .

Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with receptors (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies .
  • MD Simulations: Run 100+ ns trajectories to assess binding stability and conformational changes under physiological conditions.
  • QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Methodological Guidelines

  • Experimental Replication: Adhere to protocols in –3 for detailed methods and supplementary data.
  • Data Presentation: Follow –6 for structuring tables/figures and avoiding redundancy.
  • Bias Mitigation: Apply and for meta-analyses and interpreting conflicting evidence.
  • Research Frameworks: Use PICO () for hypothesis-driven questions and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .

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